
(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid
Overview
Description
(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid is a chemical compound with the molecular formula C12H10NO4S It is characterized by a pyrrolidine ring substituted with a phenyl group and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid typically involves the reaction of a pyrrolidine derivative with a phenyl-substituted acetic acid. One common method includes the use of a base-catalyzed reaction where the pyrrolidine derivative is reacted with phenylacetic acid in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid exhibits notable antioxidant properties. This activity is crucial for developing therapies aimed at reducing oxidative stress-related diseases.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant free radical scavenging activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Anticancer Potential
The compound has been evaluated for its anticancer properties against various cell lines. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Data Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 12.5 | Journal of Cancer Research |
A549 (Lung) | 15.0 | Cancer Letters |
HeLa (Cervical) | 10.0 | Oncology Reports |
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Case Study : A research article highlighted the use of this compound in synthesizing novel thiazolidinone derivatives, which have shown promise as antibacterial agents .
Chiral Synthesis
The compound's structure allows for the creation of chiral centers, which are essential in the pharmaceutical industry for developing enantiomerically pure drugs.
Data Table 2: Chiral Synthesis Applications
Compound Type | Application | Reference |
---|---|---|
Thiazolidinones | Antibacterial agents | Synthetic Communications |
Pyrrolidinones | Antiviral activity | European Journal of Medicinal Chemistry |
Agricultural Chemistry
The compound has been explored for its potential use in agrochemicals, particularly as a biopesticide due to its ability to inhibit certain pests while being less harmful to beneficial insects.
Case Study : Research conducted on the efficacy of this compound against common agricultural pests showed promising results, indicating its potential as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid can be compared with other similar compounds such as:
2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid: This compound has a benzoic acid moiety instead of an acetic acid moiety, which may result in different chemical and biological properties.
N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: This compound has an acetamide group instead of a sulfanyl-acetic acid moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid, with the CAS number 60788-02-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C12H11NO4S
- Molecular Weight : 265.285 g/mol
- IUPAC Name : this compound
- Melting Point : 154–155 °C
Anticancer Activity
Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Case Studies and Findings
-
Cell Line Sensitivity :
- The compound exhibited IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) cell lines, indicating significant cytotoxicity .
- In a broader screening involving multiple cancer types, it was found to be particularly effective against leukemia and breast cancer cell lines, with growth percent inhibition rates reaching up to 39.77% in specific tests .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial effects.
Research Findings
- Antibiofilm Potential :
- Studies have demonstrated that this compound exhibits superior antibiofilm activity compared to standard antibiotics like cefadroxil at a concentration of 100 μg/100 μL .
- It has been effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections associated with biofilms.
Comparative Biological Activity Table
Q & A
Q. What are the critical safety considerations when handling (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid in laboratory environments?
Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct all procedures in a fume hood to avoid inhalation of aerosols or vapors .
- Emergency Protocols : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, flush with water for ≥15 minutes and seek medical help. Follow GHS guidelines for carboxylic acid derivatives with thiol groups .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the sulfanyl group, as recommended for reactive thiol-containing compounds .
Q. How can researchers verify the structural integrity of this compound after synthesis or prolonged storage?
Methodological Answer :
- Analytical Techniques : Use HPLC-MS to confirm molecular weight (265.29 g/mol) and purity. Monitor degradation via shifts in retention time or new peaks .
- Spectroscopic Validation : Employ -NMR to identify key protons (e.g., pyrrolidinone carbonyls at δ ~170 ppm, thiol-linked acetic acid protons at δ ~3.5–4.0 ppm). Compare with published spectra of structurally related dioxopyrrolidinyl derivatives .
- Crystallographic Analysis : Single-crystal X-ray diffraction can resolve spatial arrangements of the phenyl-pyrrolidinone core, as demonstrated for analogous compounds .
Q. What experimental approaches are suitable for probing the pH-dependent reactivity of the sulfanyl group?
Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy to track thiol-disulfide exchange rates in buffered solutions (pH 2–12). Compare with control compounds lacking the acetic acid moiety .
- Potentiometric Titration : Determine the pKa of the sulfanyl group by titrating with NaOH (0.1 M) and monitoring pH shifts, referencing methods for thiol-containing acids .
- Oxidative Stability Assays : Expose the compound to HO or O under varying pH and quantify residual thiol via Ellman’s reagent (DTNB) .
Q. How can conflicting bioactivity data for pyrrolidinone derivatives be systematically resolved?
Methodological Answer :
- Standardized Assays : Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) using MTT assays to minimize variability. Include positive controls (e.g., known enzyme inhibitors) .
- Target Validation : Use SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., proteases), ensuring buffer compatibility with the compound’s solubility .
- Metabolomic Profiling : Apply LC-MS to identify off-target effects, as done in bacterial acetic acid studies, to distinguish direct activity from metabolic byproducts .
Q. What strategies optimize solubility for in vitro studies of this hydrophobic compound?
Methodological Answer :
- Co-Solvent Systems : Test DMSO (≤1% v/v) or ethanol to enhance solubility without cytotoxicity. Pre-saturate buffers to avoid precipitation .
- Ionization Control : Adjust buffer pH to >4.5 to exploit ionization of the acetic acid group (pKa ~2.5–4.5), improving aqueous solubility .
- Cyclodextrin Complexation : Use β-cyclodextrin (10–20 mM) to form inclusion complexes, a method validated for hydrophobic carboxylic acids .
Q. How should enzymatic vs. non-enzymatic degradation pathways be distinguished?
Methodological Answer :
- Heat-Inactivated Controls : Incubate samples with proteases/esterases preheated to 95°C for 10 minutes to denature enzymes. Compare degradation rates .
- Sterile vs. Non-Sterile Conditions : Monitor stability in autoclaved buffers to rule out microbial activity, as done in acetic acid metabolism studies .
- Inhibitor Studies : Add sodium azide (0.02% w/v) to suppress microbial growth in long-term stability assays .
Q. What computational methods predict interaction sites for this compound in drug discovery?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., cysteine proteases), focusing on the sulfanyl and carbonyl groups as potential electrophilic warheads .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes in physiological pH conditions .
- QSAR Modeling : Corrogate thiol reactivity and logP values with bioactivity data from analogous pyrrolidinone derivatives .
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer :
- Reaction Monitoring : Use in situ FTIR to track carbonyl (1700–1750 cm) and thiol (2550–2600 cm) bands during synthesis .
- Purification Optimization : Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) for yield improvements .
- Byproduct Analysis : Identify side products (e.g., disulfides) via LC-MS and adjust reaction conditions (e.g., inert atmosphere) to suppress oxidation .
Properties
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNPLWOAHMUJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369740 | |
Record name | [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-02-5 | |
Record name | [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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